molecular formula C9H11ClN2O B8481220 2-(6-chloropyridin-2-yl)morpholine

2-(6-chloropyridin-2-yl)morpholine

Cat. No.: B8481220
M. Wt: 198.65 g/mol
InChI Key: SCIMOCJYBGRBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a 6-chloro-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-2-yl)morpholine typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with hydrogenated pyridine rings.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(6-chloropyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloropyridin-2-yl)morpholine is unique due to its combination of a morpholine ring and a 6-chloro-pyridine moiety This structure imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)morpholine

InChI

InChI=1S/C9H11ClN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2

InChI Key

SCIMOCJYBGRBRA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g (0.0047 mol) of 2-(6-chloro-pyridin-2-yl)-morpholin-5-one are dissolved in 20 ml of absolute tetrahydrofuran, added with stirring at ambient temperature to 5 ml of a 1 molar solution of borane in tetrahydrofuran and the reaction solution is stirred for 60 minutes. Then sufficient borane/tetrahydrofuran solution is added in batches until all the starting material has reacted, according to thin layer chromatography. The solvent is then drawn off, the residue is stirred in 20 ml of methanol for 18 hours and then evaporated down. This residue is taken up in 20 ml of 2N hydrochloric acid and stirred at 50° C. for 2 hours. The acid solution is cooled in an ice bath, made alkaline with ammonia solution and extracted with methylene chloride. The organic phase is dried over sodium sulphate, concentrated by evaporation and the residue is purified over a silica gel column with methanol as eluant.
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2-(6-chloro-pyridin-2-yl)-morpholin-5-one
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